



# **Application Notes and Protocols for ONX-0914 TFA in Flow Cytometry**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

**ONX-0914 TFA** (also known as PR-957 TFA) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool for studying immune-mediated diseases and for potential therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations, their activation status, and cytokine profiles.

# **Mechanism of Action**

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2] Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for presentation on MHC class I molecules, thereby affecting CD8+ T cell responses.[5][7] Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of



regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment include a reduction in the secretion of inflammatory cytokines by various immune cells, including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]

# **Data Summary**

The following tables summarize the quantitative effects of ONX-0914 as reported in various studies.

Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype



| Cell Type                | Species | Experiment<br>al Model           | ONX-0914<br>Dose/Conce<br>ntration | Observed<br>Effect                                       | Reference |
|--------------------------|---------|----------------------------------|------------------------------------|----------------------------------------------------------|-----------|
| CD4+ T cells             | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Reduced levels of antigen-experienced T cells.           | [5]       |
| Th1 cells                | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Reduced<br>levels in<br>advanced<br>atheroscleros<br>is. | [5]       |
| Dendritic<br>Cells (DCs) | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Reduced<br>levels and<br>activation.                     | [5][7]    |
| Macrophages              | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Reduced<br>levels and<br>activation.                     | [7]       |
| Adipose<br>Stem Cells    | Mouse   | In vivo (WTD-<br>fed)            | 10 mg/kg                           | Massively reduced numbers.                               | [7]       |
| Preadipocyte<br>s        | Mouse   | In vivo (WTD-<br>fed)            | 10 mg/kg                           | Massively reduced numbers.                               | [7]       |
| Neutrophils              | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Significant increase in blood.                           | [7]       |
| Patrolling<br>Monocytes  | Mouse   | In vivo<br>(atherosclero<br>sis) | 10 mg/kg                           | Reduced populations.                                     | [7]       |



| Eosinophils | Mouse | In vivo<br>(allergic<br>airway<br>inflammation) | 10 mg/kg | Reduced infiltration in BALF and lungs.             | [8] |
|-------------|-------|-------------------------------------------------|----------|-----------------------------------------------------|-----|
| αβ+ T cells | Mouse | In vivo<br>(psoriasis<br>model)                 | 10 mg/kg | Significantly<br>decreased IL-<br>17A<br>secretion. | [9] |

Table 2: Effects of ONX-0914 on Cytokine Production



| Cytokine | Cell<br>Type/Sourc<br>e | Species                         | ONX-0914<br>Dose/Conce<br>ntration | Observed<br>Effect                                                           | Reference |
|----------|-------------------------|---------------------------------|------------------------------------|------------------------------------------------------------------------------|-----------|
| IL-6     | Mouse                   | In vivo<br>(serum)              | 10 mg/kg                           | Elevated levels.                                                             | [7]       |
| TNF-α    | Mouse                   | In vivo<br>(serum)              | 10 mg/kg                           | Elevated levels.                                                             | [7]       |
| IL-1β    | Mouse                   | In vivo<br>(serum)              | 10 mg/kg                           | Trend<br>towards<br>increased<br>levels.                                     | [7]       |
| IL-1β    | Human (THP-<br>1 cells) | In vitro                        | 50 nM                              | Increased<br>mRNA levels.                                                    | [10]      |
| TNF-α    | Human (THP-<br>1 cells) | In vitro                        | 50 nM                              | Increased<br>mRNA levels.                                                    | [10]      |
| CXCL8    | Human (THP-<br>1 cells) | In vitro                        | 50 nM                              | 130-fold<br>increase in<br>mRNA levels.                                      | [10]      |
| IL-17A   | Mouse (CD4+<br>T cells) | In vivo<br>(psoriasis<br>model) | 10 mg/kg                           | Significantly reduced percentage of IL-17A+ cells in lymph nodes and spleen. | [9]       |
| IL-22    | Mouse (T<br>cells)      | In vivo<br>(psoriasis<br>model) | 10 mg/kg                           | Reduced secretion.                                                           | [9]       |

# **Experimental Protocols**



This section provides a generalized protocol for analyzing the effects of **ONX-0914 TFA** on immune cells using flow cytometry. This protocol should be adapted based on the specific cell type, experimental goals, and available reagents.

#### Materials:

- ONX-0914 TFA
- DMSO (for dissolving ONX-0914 TFA)
- Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A for intracellular cytokine staining)
- Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of interest
- Fixation/Permeabilization buffers (for intracellular staining)
- Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
- Flow cytometer

#### Protocol:

- Preparation of ONX-0914 TFA Stock Solution:
  - Dissolve ONX-0914 TFA in DMSO to create a high-concentration stock solution (e.g., 10 mM).
  - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]



#### Cell Preparation:

- Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using standard methods such as Ficoll-Paque density gradient centrifugation or magneticactivated cell sorting (MACS).
- Alternatively, use cultured immune cell lines.
- Resuspend cells in complete culture medium at a concentration of 1-2 x 10<sup>6</sup> cells/mL.

#### ONX-0914 Treatment:

- Dilute the ONX-0914 TFA stock solution in culture medium to the desired final concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[10][11]
- Add the diluted ONX-0914 TFA to the cell suspension. Include a vehicle control (DMSO) at the same final concentration as in the highest ONX-0914 TFA treatment group.
- Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental endpoint. For example, a 6-hour incubation has been used prior to lentiviral transduction studies.[10][12]
- Cell Stimulation (for cytokine analysis):
  - If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of the ONX-0914 treatment period.
  - A common stimulation cocktail is PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 μg/mL) or Monensin.[8]
- Staining for Flow Cytometry:
  - Surface Staining:
    - Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.
    - Resuspend the cells in a small volume of staining buffer.



- Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.
- Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
- Intracellular Staining (if applicable):
  - After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.
  - Wash the cells with PBS.
  - Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).
  - Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g., cytokines, transcription factors).
  - Incubate for 30-45 minutes at room temperature or 4°C in the dark.
  - Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
  - Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
  - Acquire data on a flow cytometer. Ensure that appropriate compensation controls (singlestained beads or cells) are run for each fluorochrome used.
  - Analyze the data using flow cytometry analysis software. Gate on single, live cells before analyzing the expression of markers on different cell populations.

# **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway inhibited by ONX-0914.





Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry with ONX-0914.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 5. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 10. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ONX-0914 TFA in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824678#onx-0914-tfa-for-flow-cytometry-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com